N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Overview
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:
Bromination of Indole: The starting material, 2-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-methylindole.
Alkylation: The brominated indole is then subjected to alkylation with 2-bromoethylamine to form N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]amine.
Sulfonamide Formation: The final step involves the reaction of the amine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound can be used to study the biological activities of indole derivatives, such as their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It can serve as a probe to investigate molecular pathways and interactions in cells.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The bromine atom and the sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylindole: A precursor in the synthesis of the target compound.
2,4,6-trimethylbenzenesulfonamide: Another sulfonamide derivative with different biological activities.
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide: A similar compound with a chlorine atom instead of bromine.
Uniqueness
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of both the brominated indole and the trimethylbenzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c1-12-9-13(2)20(14(3)10-12)26(24,25)22-8-7-17-15(4)23-19-6-5-16(21)11-18(17)19/h5-6,9-11,22-23H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJPIRQHUZDPFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.